

N-(4-Hydroxycyclohexyl)acetamide physical and chemical properties

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Compound of Interest

Compound Name: N-(4-Hydroxycyclohexyl)acetamide

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N-(4-Hydroxycyclohexyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **N-(4-hydroxycyclohexyl)acetamide**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its properties, synthesis, and biological relevance, presenting quantitative data in structured tables and outlining experimental methodologies.

Chemical Identity and Properties

N-(4-Hydroxycyclohexyl)acetamide exists as two stereoisomers: cis and trans. The properties of each isomer, as well as the mixture, are crucial for their application in chemical synthesis.

Table 1: General Properties of **N-(4-Hydroxycyclohexyl)acetamide**

Property	Value	Reference
IUPAC Name	N-(4-hydroxycyclohexyl)acetamide	[1]
Molecular Formula	C ₈ H ₁₅ NO ₂	[2][3]
Molecular Weight	157.21 g/mol	[2][3]
Appearance	Solid	

Table 2: Isomer-Specific Information

Isomer	CAS Number	Synonyms
cis-Isomer	27489-61-8	cis-4-Acetamidocyclohexanol
trans-Isomer	27489-60-7	trans-4-Acetamidocyclohexanol
Mixture	23363-88-4	4-Acetamidocyclohexanol

Physical Properties

The physical properties of **N-(4-hydroxycyclohexyl)acetamide** are dependent on the isomeric form.

Table 3: Physical Properties of **N-(4-Hydroxycyclohexyl)acetamide** Isomers

Property	cis-Isomer	trans-Isomer	Mixture
Melting Point	Data not available	168-172 °C	Data not available
Boiling Point	Data not available	357.2 ± 31.0 °C (Predicted)	Data not available
Solubility	Soluble in polar solvents	Soluble in polar solvents	Soluble in polar solvents

Note: Quantitative solubility data in specific solvents like water or ethanol is not readily available in the reviewed literature.

Spectral Data

Detailed NMR and IR spectral data for **N-(4-hydroxycyclohexyl)acetamide** are not widely published. However, the product structures in related syntheses are often confirmed by these methods[4]. Researchers should expect characteristic peaks for the amide and hydroxyl functional groups in the IR spectrum, and signals corresponding to the cyclohexyl ring protons and the acetyl group in the ^1H and ^{13}C NMR spectra.

Synthesis and Experimental Protocols

N-(4-Hydroxycyclohexyl)acetamide is primarily synthesized from p-aminophenol. The process involves the reduction of the aromatic ring followed by acetylation.

Synthesis of trans-4-Aminocyclohexanol from p-Aminophenol

A key precursor for **N-(4-hydroxycyclohexyl)acetamide** is 4-aminocyclohexanol. A common method for its synthesis is the hydrogenation of p-aminophenol.

Experimental Protocol: Hydrogenation of p-Aminophenol[5]

- **Reaction Setup:** In a 500 mL reaction kettle, add 54.5 g (0.5 mol) of p-aminophenol, 7 g (0.05 mol) of potassium carbonate, 0.5 g of 5% palladium on carbon, and 150 mL of acetone.
- **Inert Atmosphere:** Protect the reaction mixture by filling the kettle with nitrogen.
- **Hydrogenation:** Raise the temperature to 100 °C and introduce hydrogen gas, maintaining the pressure at 1.0-1.2 MPa for 7 hours.
- **Work-up:** Cool the reaction mixture to 10 °C. The product will crystallize.
- **Purification:** Filter the crude product and recrystallize from twice the weight of acetone to yield trans-p-aminocyclohexanol. The reported yield is approximately 90%.

Acetylation of 4-Aminocyclohexanol

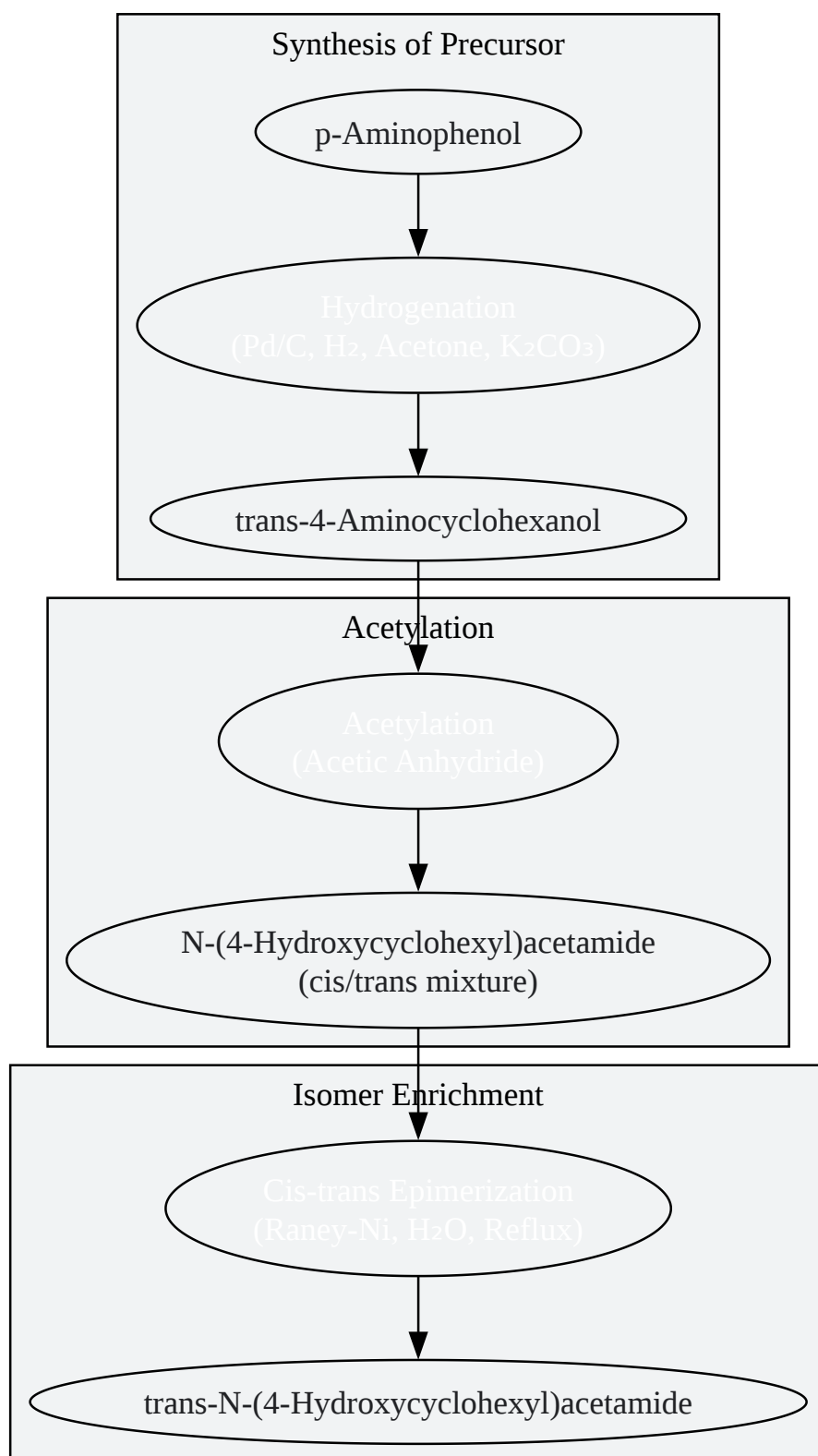
While a specific detailed protocol for the N-acetylation of 4-aminocyclohexanol was not found, a general method for the acetylation of p-aminophenol using acetic anhydride is well-established and can be adapted[6]. This involves reacting the amino group with acetic anhydride, often in an aqueous medium.

Cis-trans Epimerization

The trans-isomer is often the desired product for pharmaceutical synthesis. A method for converting the cis-isomer to the trans-isomer has been reported.

Experimental Protocol: Cis-trans Epimerization of **N-(4-hydroxycyclohexyl)acetamide**[4]

- Catalyst: Raney-Ni is used as the catalyst for dehydrogenation and hydrogenation.
- Reaction Conditions: The reaction is carried out in water as the solvent under a hydrogen atmosphere at refluxing temperature for 6 hours.
- Outcome: This process can convert a mixture with a cis:trans ratio of 66:34 to one with 66-68% of the trans-isomer.



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Caption: Synthesis and Isomerization Workflow.

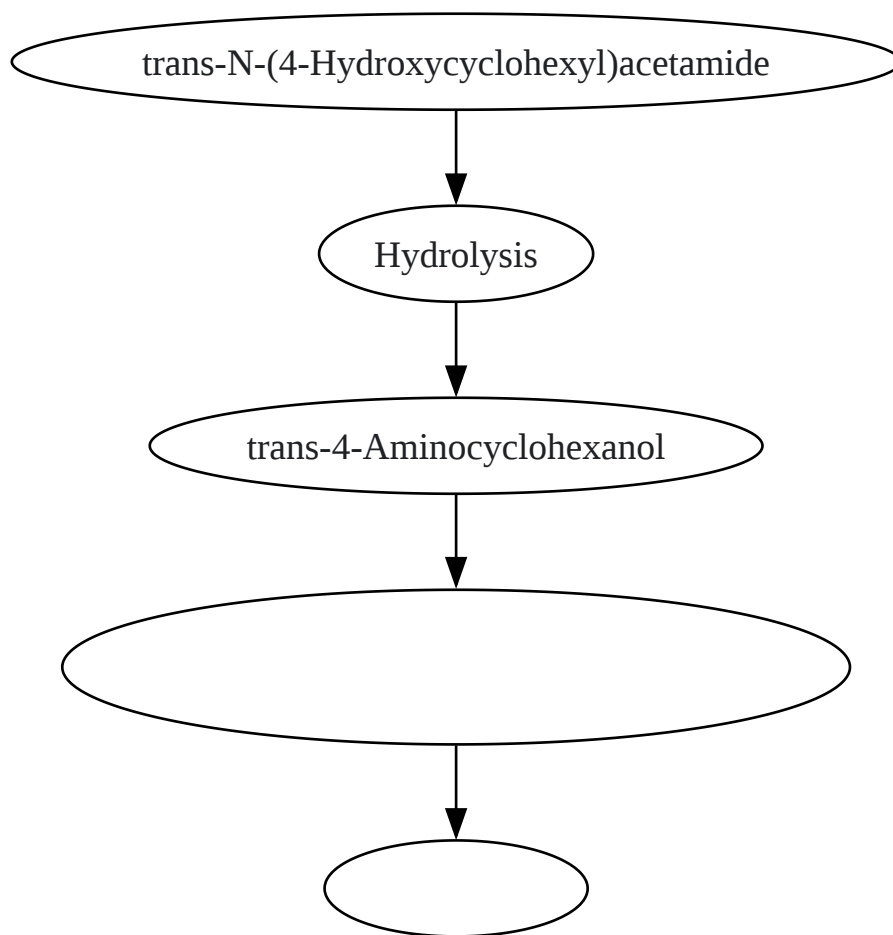
Biological and Pharmaceutical Relevance

N-(4-Hydroxycyclohexyl)acetamide isomers are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).

- **cis-N-(4-Hydroxycyclohexyl)acetamide** is utilized in the preparation of blood platelet aggregation inhibitors[7]. The specific mechanism of action for the final API is not detailed for the precursor itself, but generally, such inhibitors target pathways involved in platelet activation and aggregation[8][9][10].
- **trans-N-(4-Hydroxycyclohexyl)acetamide** is a crucial intermediate in the synthesis of Ambroxol, a widely used mucolytic agent[7][11]. Ambroxol facilitates the clearance of mucus from the respiratory tract[12].

Role in Ambroxol Synthesis

The synthesis of Ambroxol from trans-4-aminocyclohexanol (which can be obtained from trans-**N-(4-hydroxycyclohexyl)acetamide** via hydrolysis) is a multi-step process. A common route involves the reaction of trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzaldehyde via reductive amination to form the core structure of Ambroxol[11].

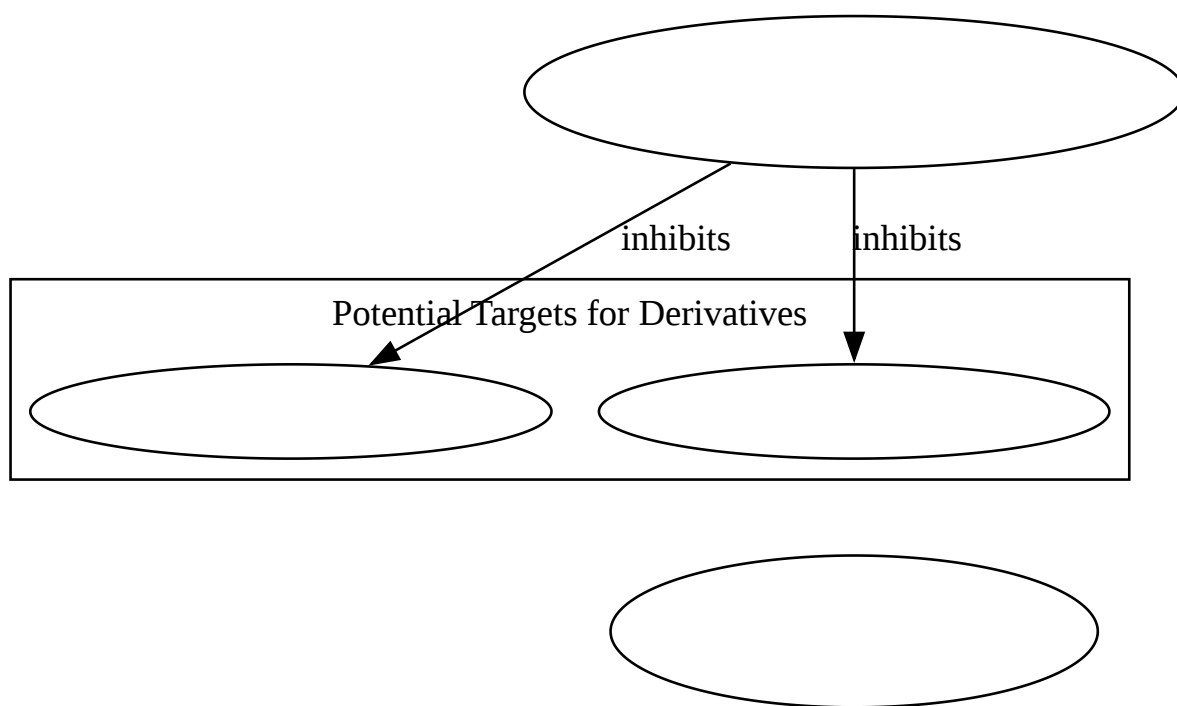


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Caption: Pathway to Ambroxol Synthesis.

Potential Signaling Pathway Involvement

While **N-(4-hydroxycyclohexyl)acetamide** itself is not directly implicated in modulating specific signaling pathways, its derivatives do. For instance, inhibitors of platelet aggregation often target G-protein coupled receptors like P2Y₁₂ or interfere with the thromboxane synthesis pathway[9].



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Caption: Platelet Inhibition Concepts.

Conclusion

N-(4-Hydroxycyclohexyl)acetamide is a versatile chemical intermediate with significant applications in the pharmaceutical industry. The distinct applications of its cis and trans isomers underscore the importance of stereochemistry in drug synthesis. While a considerable amount of information regarding its synthesis and utility is available, further research into its specific quantitative physical properties and detailed spectral characterization would be beneficial for the scientific community. This guide serves as a foundational resource for professionals engaged in the research and development of pharmaceuticals derived from this compound.

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